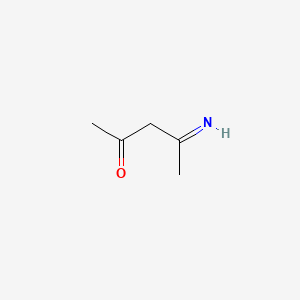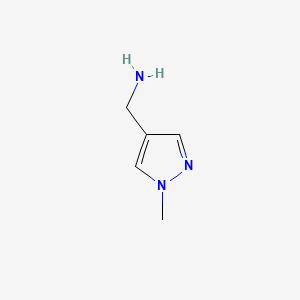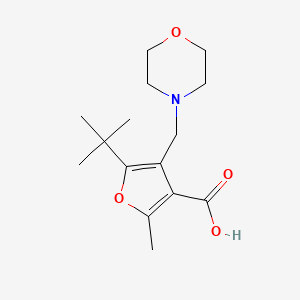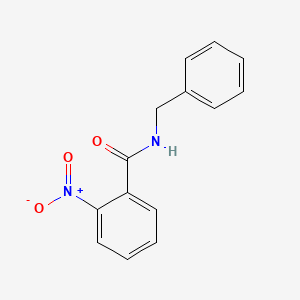
4-Iminopentan-2-one
Vue d'ensemble
Description
4-Iminopentan-2-one, also known as IPNO or 1-acetyl-4-(aminomethyl)piperidine-2-one, is a chemical compound that has gained significant attention in research and industry due to its various physical, chemical, and biological properties. It has a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol .
Synthesis Analysis
The synthesis of this compound and its complexes with various metals such as Ti (III), V (III), Mn (III), Ru (III), MoO (V), MoO2 (VI), and UO2 (VI) has been reported . These complexes were prepared and characterized by elemental analysis, conductivity, magnetic studies, and spectral data . The ligand derived from 1-phenyl-2, 3-dimethyl-4-(this compound)-pyrazolin-5-one and 2-aminophenol behaved in a neutral tetradentate manner .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of Schiff base reactions . Schiff base ligands are able to coordinate metals through imine nitrogen and another group usually linked to aldehyde or ketone . The ligand derived from 1-phenyl-2, 3-dimethyl-4-(this compound)-pyrazolin-5-one and 2-aminophenol behaved in a neutral tetradentate manner .Physical And Chemical Properties Analysis
This compound has a melting point of 43°C and a boiling point of 185.62°C (rough estimate). Its density is 0.9427 and refractive index is 1.4068 (estimate). The acidity coefficient (pKa) is 9.24±0.70 (Predicted) .Applications De Recherche Scientifique
Chelate Linkage Isomerism in Nickel(II) Complexes
Research by Lacey, Shannon, and Macdonald (1974) has shown that 4-iminopentan-2-one, when combined with other ligands, can form varying chelate rings in nickel(II) complexes. Specifically, it forms a five-membered chelate ring in certain nickel(II) complexes but a six-membered ring in others. The stability of these complexes is attributed to intramolecular hydrogen bonding involving the imino hydrogen atom of one ligand and the oximino oxygen atom of the other (Lacey, Shannon, & Macdonald, 1974).
Synthesis of Novel Compounds
Sun et al. (2018) synthesized a new compound, 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, by reacting this compound derivatives. The structure of this new compound was confirmed through various spectroscopic methods, indicating the potential of this compound in synthesizing novel chemical entities (Sun et al., 2018).
Antibacterial and Antioxidant Studies
Ejidike and Ajibade (2015) explored the antibacterial and antioxidant properties of metal(II) complexes involving this compound derivatives. Their study found that these complexes exhibited significant activity, surpassing the free ligands, indicating the compound's relevance in medicinal chemistry (Ejidike & Ajibade, 2015).
Analysis in Wine
Dagan et al. (2014) developed a method for quantifying 4-mercapto-4-methylpentan-2-one in wine, demonstrating its importance in food and beverage analysis. The method allows for accurate quantification at trace levels, highlighting the compound's significance in the flavor profile of wines (Dagan et al., 2014).
Cytotoxic Potential in Cancer Research
Ragunathan, Ravi, and Krishna (2018) investigated the cytotoxic potential of 4-hydroxypentan-2-one extracted from Jacaranda mimosifolia against colorectal cancer cells. This study highlights the potential therapeutic applications of this compound derivatives in oncology (Ragunathan, Ravi, & Krishna, 2018).
Applications in Corrosion Inhibition
Mrani et al. (2021) studied Schiff's base derivatives, including this compound, as corrosion inhibitors for mild steel. Their work underlines the utility of this compound in industrial applications, particularly in protecting metals from corrosion (Mrani et al., 2021).
Extraction and Separation Applications
Gawali and Shinde (1974) utilized 4-methylpentan-2-ol, a related compound, for the extraction and separation of iron(III), indicating the potential use of this compound in analytical chemistry (Gawali & Shinde, 1974).
Identifying Aroma Compounds
Tominaga and Dubourdieu (1997) identified 4-mercapto-4-methylpentan-2-one in certain plants, showcasing the compound's relevance in understanding plant aromas and possibly in the fragrance industry (Tominaga & Dubourdieu, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
4-iminopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISKERKMOGSCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289301 | |
| Record name | 4-iminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870-74-6 | |
| Record name | Acetylacetonimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-iminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylacetone imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetylacetonimine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3D6PC4RJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)










![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)